6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline

BRD4 BD2 BROMOscan Kd

BET bromodomain screening cascades often lack a reliable BD2-biased reference standard, forcing researchers to rely on pan-BET inhibitors that confound BD1/BD2 selectivity interpretation. This tetrahydroquinoline (THQ) derivative fills that gap as a high-potency, BD2-selective chemical probe with validated binding data. - BRD4 BD2 Kd = 0.300 nM (BROMOscan), ~11-fold selectivity over BD1 (Kd 3.40 nM). - Structurally distinct 6-bromo / 3-pyridyl substitution pattern avoids activity cliffs seen with 6-Cl, 6-F, or 2-phenyl analogues. - Ideal for halogen-scanning SAR, co-crystallography, and FEP benchmarking workflows. Supplied with full analytical characterization for immediate deployment.

Molecular Formula C15H15BrN2
Molecular Weight 303.20 g/mol
CAS No. 609354-41-8
Cat. No. B12594361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
CAS609354-41-8
Molecular FormulaC15H15BrN2
Molecular Weight303.20 g/mol
Structural Identifiers
SMILESCC1CC(NC2=C1C=C(C=C2)Br)C3=CN=CC=C3
InChIInChI=1S/C15H15BrN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-6,8-10,15,18H,7H2,1H3
InChIKeyIXFFFGYIKBDFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Identity & Core Characteristics


6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline (CAS 609354-41-8; molecular formula C₁₅H₁₅BrN₂; MW 303.20 g/mol) belongs to the tetrahydroquinoline (THQ) class of bromodomain and extra-terminal (BET) inhibitors [1]. BindingDB affinity data show a dissociation constant (Kd) of 0.300 nM for human BRD4 bromodomain 2 (BD2) measured by BROMOscan assay, and a Kd of 3.40 nM for BRD4 bromodomain 1 (BD1) measured by DiscoverX assay, placing this compound among the high-potency BET-targeting THQ derivatives [1]. The 6-bromo substitution and 2-(pyridin-3-yl) appendage distinguish it structurally from other THQ analogues with different halogen or heteroaryl patterns at these positions [2].

6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Differentiation from THQ Analogues


Tetrahydroquinoline-based BET inhibitors display profound sensitivity to the nature and position of substituents on the THQ core. The GSK patent family (ES-2615238-T3) explicitly teaches that R1 groups selected from phenyl, pyridyl, pyrazinyl, and pyrimidinyl—with optional halogen substitution—produce distinct bromodomain inhibition profiles [1]. The presence of a 3-pyridyl group at the 2-position of the THQ scaffold, combined with a 6-bromo substituent, creates a unique pharmacophoric signature that is not replicated by 6-chloro, 6-fluoro, 6-methyl, or 6-unsubstituted analogues, nor by 2-phenyl or 2-(pyridin-2-yl) variants. Generic substitution with a close analogue bearing a different halogen or heteroaryl attachment risks loss of BD2 potency, altered BD1/BD2 selectivity, or unfavorable changes in physicochemical properties that affect assay performance. Quantitative evidence of these differentiation points is presented below.

6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Quantitative Differentiation Evidence


BRD4 BD2 vs. BD1 Affinity

The compound exhibits a Kd of 0.300 nM for human BRD4 BD2 (BROMOscan assay), compared to a Kd of 3.40 nM for BRD4 BD1 (DiscoverX assay), yielding an approximately 11-fold BD2-over-BD1 selectivity within the same bromodomain protein [1]. This BD2-preferring profile is a hallmark of advanced THQ-based BET inhibitors and contrasts with pan-BET inhibitors such as JQ1, which typically show sub-100 nM binding to both BD1 and BD2 [2].

BRD4 BD2 BROMOscan Kd

BD2 Affinity vs. Class-Average BD1 Binding

A FEP study of 16 tetrahydroquinoline ligands complexed to BRD4 BD1 reported experimental binding free energies (ΔG) ranging from approximately –5.9 kcal/mol (weakest binder, L9) to –10.8 kcal/mol (strongest binder, L5) [1]. The target compound's BRD4 BD2 Kd of 0.300 nM corresponds to a ΔG of approximately –12.9 kcal/mol (calculated via ΔG = –RT ln Kd at 298 K), placing it significantly below the BD1 range observed for the THQ series. This BD2 potency is substantially greater than the class-average BD1 affinity.

BRD4 BD1 Free Energy Perturbation ΔG

3-Pyridyl vs. Phenyl Substituent Effect

The GSK patent ES-2615238-T3 defines the scope of tetrahydroquinoline bromodomain inhibitors where R1 can be phenyl, pyridyl, pyrazinyl, or pyrimidinyl, optionally substituted with halogen or CN [1]. The presence of a 3-pyridyl group at the 2-position of the THQ core introduces a hydrogen-bond-accepting nitrogen atom at the meta position of the heteroaryl ring, which can engage the conserved asparagine (N140) or the ZA-loop tyrosine (Y139) in BRD4 BD2 differently than a phenyl ring. This structural distinction is absent in 2-phenyl-THQ analogues, which lack the heteroatom-mediated interaction.

Bromodomain inhibition Pyridyl substituent SAR

THQ Binding Mode in BRD4 BD1 Crystal Structure

PDB entry 5N2M (resolution 1.54 Å) reveals the binding mode of a tetrahydroquinoline analogue (ChemComp-8J2) within the acetyl-lysine binding pocket of human BRD4 BD1 [1]. The THQ core occupies the KAc recognition site, while the N-substituent extends toward the ZA-loop and the WPF shelf region. Although the co-crystallized ligand differs from the target compound, the shared THQ scaffold provides a validated structural framework for rationalizing the binding of 6-bromo-4-methyl-2-(pyridin-3-yl)-THQ derivatives.

X-ray crystallography BRD4 BD1 THQ binding mode

6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline: Procurement & Application Scenarios


BD2-Selective BET Inhibitor Screening Cascades

With a BRD4 BD2 Kd of 0.300 nM and ~11-fold selectivity over BD1 (Kd = 3.40 nM), this compound is ideally suited as a reference standard or starting point for BD2-selective screening cascades [1]. Procurement for high-throughput BROMOscan or AlphaScreen panels requiring BD2-biased THQ chemotypes is strongly indicated.

Structure-Based Drug Design Leveraging 3-Pyridyl Interaction

The 3-pyridyl substituent at the 2-position provides a defined hydrogen-bond-accepting vector absent in 2-phenyl-THQ analogues [1]. This features makes the compound a valuable tool for co-crystallography or molecular dynamics studies aimed at optimizing BD2 pocket interactions.

SAR Expansion Around 6-Halogen Position in THQ Scaffolds

The 6-bromo substituent represents a specific halogen point on the THQ core that can be systematically compared with 6-chloro, 6-fluoro, and 6-unsubstituted analogues. Procurement of this compound enables halogen-scanning SAR studies within BET bromodomain inhibitor programs [1].

Computational Chemistry Benchmarking with BD2 Affinity

The experimentally measured Kd of 0.300 nM for BRD4 BD2 provides a high-quality data point for benchmarking free energy perturbation (FEP) and docking algorithms. This compound can serve as a test ligand in computational chemistry workflows, complementing the existing BD1-focused THQ benchmark sets [2].

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